molecular formula C32H30S2 B3087272 4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) CAS No. 1172135-81-7

4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)

Cat. No.: B3087272
CAS No.: 1172135-81-7
M. Wt: 478.7 g/mol
InChI Key: SMVIUYXTRPAAAV-UHFFFAOYSA-N
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Description

4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexyl chain attached to a benzene ring, which is further substituted with two phenyl-thienyl groups. The purification by sublimation ensures high purity, making it suitable for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives react with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification by sublimation is a critical step to ensure the removal of impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or thienyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alkanes.

Scientific Research Applications

4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hexylphenyl)-5-[4-(5-phenyl-2-thienyl)phenyl]thiophene
  • 4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene derivatives

Uniqueness

4’'-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene stands out due to its unique structural features, such as the hexyl chain and the phenyl-thienyl substitutions. These structural elements contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-hexylphenyl)-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30S2/c1-2-3-4-6-9-24-12-14-26(15-13-24)30-22-23-32(34-30)28-18-16-27(17-19-28)31-21-20-29(33-31)25-10-7-5-8-11-25/h5,7-8,10-23H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIUYXTRPAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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